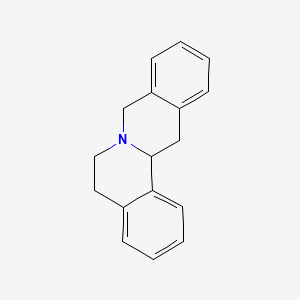

Berbine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLDZKPJJNASGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870550 | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-49-8 | |

| Record name | Tetrahydroprotoberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728C74FB5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Berberine: Chemical Structure, Physicochemical Properties, and Biological Activity

Introduction

Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants, including species from the Berberis (e.g., Barberry), Coptis, and Hydrastis genera.[1][2] It is characterized by its distinct yellow color and has a long history of use in traditional medicine.[1] In modern pharmacology, berberine is investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihyperglycemic, and anticancer effects.[2][3] This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and its modulatory role in key signaling pathways, tailored for researchers and drug development professionals.

Chemical Structure and Nomenclature

Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of alkaloids.[2] Its core structure is a pentacyclic skeleton.[2]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for berberine is 9,10-Dimethoxy-5,6-dihydro-[2][4]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ium .[2] Other registered IUPAC names include 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene.[2] It is also commonly referred to by synonyms such as Umbellatine.[2]

Chemical Structure of Berberine:

Physicochemical Properties

The physicochemical properties of berberine are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈NO₄⁺ | [2] |

| Molar Mass | 336.366 g·mol⁻¹ | [2] |

| Appearance | Yellow solid / crystalline powder | [2] |

| Melting Point | 145 °C (293 °F; 418 K) | [2] |

| Solubility | Slowly soluble in water; soluble in hot water and ethanol. | [5] |

| λmax | 345 nm | [5] |

Mechanism of Action: Modulation of Signaling Pathways

Berberine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways.[3][6] One of the most significant pathways it targets is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][7]

Activation of AMPK by berberine leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling complex 1 (mTORC1).[1][8] This inhibition subsequently affects protein synthesis and cell proliferation.[1] The interplay between berberine and this pathway is a key mechanism behind its therapeutic potential in metabolic diseases and cancer.[6][7]

Experimental Protocols

Quantification of Berberine in a Plant Extract via RP-HPLC

This section outlines a general methodology for the quantification of berberine in a sample matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established protocols.[9][10][11]

Objective: To determine the concentration of berberine in a prepared sample.

Materials and Reagents:

-

Berberine reference standard (>99.0% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Syringe filters (0.22 µm or 0.45 µm)

-

Plant extract or formulated product containing berberine

Instrumentation:

-

HPLC system with a UV-Visible detector

-

RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Sonicator

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Mobile Phase Preparation:

-

A common mobile phase is a mixture of an aqueous component and an organic solvent. For example, a gradient or isocratic elution using Acetonitrile and Water (with 0.1% acid like TFA or formic acid added to the aqueous phase). A typical isocratic ratio could be Acetonitrile:Water (e.g., 40:60 v/v).[12]

-

The prepared mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication for approximately 15-20 minutes.[11]

-

-

Standard Solution Preparation:

-

Prepare a stock solution of the berberine reference standard by accurately weighing 10 mg and dissolving it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[12]

-

From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 2, 5, 10, 20, 50, 100 µg/mL) by serial dilution with the mobile phase.[12]

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the powdered plant extract (e.g., 100 mg).[4]

-

Dissolve the sample in a defined volume of methanol (e.g., 10 mL) and facilitate dissolution by sonication.[4]

-

Make up the volume to a final concentration (e.g., in a 100 mL volumetric flask) with the same solvent.[11]

-

Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter prior to injection.[4]

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.[10]

-

Inject the prepared sample solution.[12]

-

Identify the berberine peak in the sample chromatogram by comparing its retention time with that of the standard.[4]

-

Calculate the concentration of berberine in the sample by interpolating its peak area from the linear regression equation of the calibration curve.[12]

-

This technical guide provides foundational information for researchers and professionals working with berberine, covering its chemical identity, key properties, a primary mechanism of action, and a standard analytical protocol.

References

- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine alleviates ox-LDL induced inflammatory factors by up-regulation of autophagy via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Botanical Architecture of Berberine: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a pharmacologically significant isoquinoline (B145761) alkaloid, has garnered substantial interest within the scientific community for its therapeutic potential. This technical guide provides a comprehensive overview of the natural origins of berberine, detailing its primary botanical sources and the quantitative distribution of the compound within these plants. A thorough examination of the intricate biosynthetic pathway of berberine is presented, elucidating the key enzymatic steps from precursor molecules to the final complex structure. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of berberine from plant matrices, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Origin of Berberine

Berberine is a bright yellow, quaternary ammonium (B1175870) salt belonging to the protoberberine group of alkaloids.[1] It is predominantly found in the roots, rhizomes, stems, and bark of various plant species across several botanical families, most notably Berberidaceae, Ranunculaceae, Papaveraceae, and Rutaceae.[1][2] The genus Berberis is recognized as the most widely distributed natural source of this potent bioactive compound.[1][3]

Principal Botanical Sources

A multitude of plant species have been identified as significant sources of berberine. The following are among the most well-documented:

-

Berberis species: This genus, commonly known as barberry, includes numerous species rich in berberine, such as Berberis vulgaris (European barberry), Berberis aristata (Indian barberry or Tree Turmeric), and Berberis aquifolium (Oregon grape).[4][5][6] The alkaloid is primarily concentrated in the root and stem bark.[3][4]

-

Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are a major commercial source of berberine and are extensively used in traditional Chinese medicine.[7][8]

-

Hydrastis canadensis (Goldenseal): Native to North America, the rhizomes and roots of goldenseal are known for their high berberine content.[9][10]

-

Phellodendron amurense (Amur Cork Tree): The bark of this tree is another significant source of berberine.[11][12]

-

Argemone mexicana (Mexican Prickly Poppy): This plant, belonging to the Papaveraceae family, also contains berberine.[13][14]

-

Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, contains berberine in its stem.[15][16][17]

Quantitative Analysis of Berberine in Botanical Sources

The concentration of berberine can fluctuate considerably based on the plant species, the specific organ, geographical origin, and the time of harvest. The following tables summarize the quantitative data on berberine content from various scientific studies.

Table 1: Berberine Content in Various Plant Species

| Botanical Name | Family | Plant Part | Berberine Content (% dry weight) | Reference(s) |

| Berberis aristata | Berberidaceae | Stem | 1.07% | [18] |

| Berberis aristata | Berberidaceae | Not Specified | 3.18% | [19] |

| Berberis asiatica | Berberidaceae | Root | 2.4% - 4.3% | [3] |

| Berberis tinctoria | Berberidaceae | Not Specified | 1.46% | [19] |

| Berberis vulgaris | Berberidaceae | Bark | ~5% | [3] |

| Coptis chinensis | Ranunculaceae | Rhizome | 4.2% - 10.079% | [20][21] |

| Hydrastis canadensis | Ranunculaceae | Rhizome & Root | >2.5% | [22] |

| Phellodendron amurense | Rutaceae | Inner Bark | Up to 8.3% | [23] |

| Tinospora cordifolia | Menispermaceae | Stem | 0.084% - 0.3192% | [4][24] |

| Argemone mexicana | Papaveraceae | Whole Plant Powder | 0.000412% | [25] |

Biosynthesis of Berberine

The biosynthesis of berberine is a complex enzymatic process that begins with the amino acid L-tyrosine. This pathway leads to the formation of the central intermediate (S)-reticuline, which is a critical branch point for the synthesis of numerous benzylisoquinoline alkaloids.[24] From (S)-reticuline, a dedicated series of reactions culminates in the formation of the characteristic protoberberine scaffold of berberine.

The key enzymatic steps in the berberine biosynthetic pathway are as follows:

-

Formation of (S)-Norcoclaurine: The pathway is initiated by the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by (S)-norcoclaurine synthase (NCS) .[24]

-

Methylation and Hydroxylation to (S)-Reticuline: A series of tailoring enzymes modify the (S)-norcoclaurine core. This sequence involves:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT) methylates the 6-hydroxyl group.[14]

-

(S)-coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom.[14]

-

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 3' position.[14]

-

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) methylates the newly introduced hydroxyl group to yield (S)-reticuline.[14]

-

-

Formation of the Berberine Bridge and Protoberberine Scaffold: The berberine bridge enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. This is a key rate-limiting step in the pathway.[14][26]

-

Further Tailoring to (S)-Canadine:

-

Final Oxidation to Berberine: Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to the quaternary ammonium ion, berberine.[14]

Caption: The biosynthetic pathway of berberine from L-tyrosine.

Experimental Protocols

Extraction of Berberine from Plant Material: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting berberine from plant matrices, offering advantages such as reduced extraction time and solvent consumption.[12]

Methodology:

-

Sample Preparation: The plant material (e.g., dried and powdered roots, rhizomes, or bark) is accurately weighed.

-

Solvent Selection: A suitable solvent is chosen. Aqueous solutions of organic acids, such as lactic acid (e.g., 60% w/w), have been shown to be effective.[12] Methanol or ethanol (B145695) are also commonly used.[4]

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A typical ratio is 1:17 to 1:20 (g/mL).[12]

-

Ultrasonic Treatment: The mixture of plant material and solvent is subjected to ultrasonication. Optimal conditions can be determined experimentally, but a typical starting point is an extraction time of 20-30 minutes at a controlled temperature (e.g., 60-66°C).[12]

-

-

Isolation:

-

The extract is separated from the solid plant material by filtration or centrifugation.

-

The solvent may be evaporated under reduced pressure to concentrate the extract.

-

Further purification can be achieved using techniques such as solid-phase extraction (SPE) or column chromatography.

-

Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of berberine in plant extracts.[19][26][27]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or water with a small percentage of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%).[19][24] The composition can be isocratic (e.g., acetonitrile:water 10:90 v/v) or a gradient.[4]

-

Detection Wavelength: Berberine exhibits strong UV absorbance, and detection is commonly performed at approximately 266 nm, 346 nm, or 350 nm.[4][19][27]

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C.[19]

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of a berberine standard of known purity is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

-

Sample Solution: The plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.22 or 0.45 µm syringe filter, and then injected into the HPLC system.

-

-

Quantification: The concentration of berberine in the sample is determined by comparing the peak area of berberine in the sample chromatogram to the calibration curve generated from the standard solutions.

Caption: A generalized experimental workflow for the extraction and quantification of berberine.

References

- 1. researching.cn [researching.cn]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coptis Species Rhizome Powder [doi.usp.org]

- 7. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shaverscreek.org [shaverscreek.org]

- 9. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Figure 1 from Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]

- 11. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helvietmed.org [helvietmed.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]

- 16. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]

- 17. Genus Berberis and Berberine HPLC: An Overview: Ingenta Connect [ingentaconnect.com]

- 18. ijsdr.org [ijsdr.org]

- 19. gigvvy.com [gigvvy.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 24. rjptonline.org [rjptonline.org]

- 25. jgtps.com [jgtps.com]

- 26. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 27. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

The Berberine Biosynthesis Pathway in Medicinal Plants: A Technical Guide for Researchers

Executive Summary

Berberine (B55584), a benzylisoquinoline alkaloid (BIA), is a pharmacologically significant compound found in numerous medicinal plants, including species of Berberis (Barberry), Coptis (Goldthread), and Phellodendron (Cork-tree). Renowned for its antimicrobial, anti-inflammatory, and metabolic-regulating properties, the demand for berberine in drug development is substantial. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the berberine biosynthesis pathway, detailing the core enzymatic steps, regulatory networks, quantitative data on gene expression and metabolite accumulation, and comprehensive experimental protocols for its study.

The Core Biosynthesis Pathway of Berberine

The biosynthesis of berberine is a complex, multi-step process that originates from the amino acid L-tyrosine. While the pathway is largely conserved among producing species, notable variations and instances of convergent evolution have been identified. The canonical pathway, extensively studied in Coptis japonica, serves as the primary model.

The journey begins with L-tyrosine, which serves as the precursor for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step is the condensation of these two molecules by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to over 2,500 BIAs.[1] Subsequent reactions involving a series of O- and N-methylations, hydroxylations, and cyclizations lead to the pivotal intermediate, (S)-reticuline. From (S)-reticuline, the characteristic four-ring structure of the protoberberine scaffold is formed by the berberine bridge enzyme (BBE) , which catalyzes the oxidative cyclization of the N-methyl group to form (S)-scoulerine.[2][3] A final series of modifications, including methylation and oxidation, completes the synthesis of berberine.

Caption: The canonical berberine biosynthesis pathway, starting from L-tyrosine.

Convergent Evolution in Phellodendron

Recent studies have revealed that while plants in the order Ranunculales (like Coptis) and Sapindales (like Phellodendron) both produce berberine, they evolved distinct enzymatic solutions for key steps.[4][5][6] Notably, in Phellodendron, the formation of the berberine bridge is not catalyzed by a FAD-dependent BBE, but by a lineage-specific cytochrome P450 monooxygenase (CYP71BG29).[5] This highlights a fascinating case of convergent evolution in plant specialized metabolism.

Key Enzymes and Their Functions

The biosynthesis of berberine is orchestrated by a dedicated set of enzymes, each with a specific catalytic role. The primary enzymes and their functions are summarized below.

| Table 1: Key Enzymes in the Berberine Biosynthesis Pathway | | :--- | :--- | :--- | | Enzyme Abbreviation | Full Name | Function & Reaction | | TYDC | Tyrosine Decarboxylase | Decarboxylates L-tyrosine to produce tyramine, a precursor to dopamine.[7] | | NCS | (S)-Norcoclaurine Synthase | Catalyzes the first committed step: the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[8][9] | | 6OMT | (S)-Norcoclaurine 6-O-Methyltransferase | Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.[8] | | CNMT | (S)-Coclaurine N-Methyltransferase | Methylates the secondary amine of (S)-coclaurine to form (S)-N-methylcoclaurine.[8] | | CYP80B2 | (S)-N-Methylcoclaurine 3'-Hydroxylase | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.[8][10] | | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | Methylates the 4'-hydroxyl group of the hydroxylated intermediate to produce the key branch-point alkaloid, (S)-reticuline.[8][10] | | BBE | Berberine Bridge Enzyme | A FAD-dependent oxidase that catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine. This is a key rate-limiting step.[2][7][11] | | SMT | (S)-Scoulerine 9-O-Methyltransferase | Methylates the 9-hydroxyl group of (S)-scoulerine to form (S)-tetrahydrocolumbamine.[8][12] | | CYP719A1 | (S)-Canadine Synthase | A cytochrome P450 enzyme that forms the methylenedioxy bridge on (S)-tetrahydrocolumbamine to produce (S)-canadine.[8][10] | | STOX/COX | (S)-Tetrahydroprotoberberine Oxidase / (S)-Canadine Oxidase | Oxidizes (S)-canadine to the final product, berberine.[7][13] |

Transcriptional Regulation of the Pathway

The production of berberine is tightly regulated at the transcriptional level, often as part of a plant's defense response. Phytohormones, particularly jasmonates (e.g., methyl jasmonate), act as key signaling molecules that induce the expression of berberine biosynthetic genes.[4][14]

The jasmonate signal is perceived by the COI1 receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[15][16] This de-repression allows downstream transcription factors (TFs) to activate gene expression. In Coptis japonica, two major TFs have been identified: CjWRKY1 and CjbHLH1 .[10][17] CjWRKY1 binds to W-box cis-regulatory elements in the promoters of nearly all biosynthetic genes, acting as a master regulator.[10][14][18] CjbHLH1 provides an additional layer of regulation, often working in concert with CjWRKY1.[17]

Caption: Transcriptional regulation of berberine biosynthesis by jasmonate signaling.

Quantitative Data

Enzyme Kinetic Parameters

Understanding the kinetic properties of the biosynthetic enzymes is crucial for identifying rate-limiting steps and for metabolic engineering efforts. While comprehensive data is sparse, key parameters for the first committed enzyme have been determined.

| Table 2: Selected Enzyme Kinetic Parameters | | :--- | :--- | :--- | :--- | :--- | | Enzyme | Source Organism | Substrate | K_m_ (µM) | Notes | | NCS | Thalictrum flavum | 4-HPAA | 335 | Hyperbolic saturation kinetics.[9][19] | | NCS | Thalictrum flavum | Dopamine | - | Sigmoidal saturation (cooperative binding, Hill coeff. = 1.8).[9][19] | | SMT | Berberis sp. | (S)-Scoulerine | - | pH Optimum: 8.9.[12][13] | | BBE | Eschscholzia californica | (R,S)-Reticuline | ~2-6 | pH Optimum: 9.0.[3][8] |

Gene Expression and Metabolite Levels

Transcriptomic studies have provided valuable insights into the tissue-specific expression of berberine biosynthetic genes. Generally, expression is highest in roots and stems/rhizomes, which correlates with the sites of berberine accumulation.

| Table 3: Relative Gene Expression (FPKM) in Berberis amurensis | | :--- | :---: | :---: | :---: | | Gene | Leaf | Root | Stem | | BaNCS4 | 13.5 | 130.2 | 115.7 | | Ba6OMT4 | 2.1 | 15.3 | 12.1 | | BaCNMT1 | 2.3 | 25.4 | 19.8 | | Ba4'OMT2 | 1.8 | 8.9 | 7.5 | | BaBBE1 | 15.6 | 210.5 | 180.3 | | BaSMT1 | 2.9 | 45.1 | 35.6 | Data adapted from Shah et al., 2025.[20] Values are representative and simplified for clarity.

| Table 4: Berberine Content in Tissues of Various Medicinal Plants | | :--- | :--- | :--- | | Plant Species | Tissue | Berberine Content (% w/w of dry tissue) | | Berberis vulgaris | Root | 2.44%[21] | | Berberis koreana | Leaf | ~0.05%[22] | | Coptis japonica | Rhizome | High, but specific % varies widely[23] | | Caulophyllum robustum | Leaf | Significantly higher than in stem or root[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in berberine biosynthesis research.

Workflow for Gene Expression Analysis

Caption: Standard workflow for analyzing the expression of berberine biosynthetic genes.

Protocol 1: High-Quality RNA Extraction from Berberis Root

This protocol is adapted for tissues rich in polysaccharides and secondary metabolites.

-

Homogenization: Grind 50-100 mg of frozen root tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Lysis: Transfer the powder to a 2 mL tube containing 1 mL of TRIzol reagent (or similar acid guanidinium (B1211019) thiocyanate-phenol solution). Vortex vigorously for 1 minute until the sample is thoroughly resuspended. Incubate at room temperature for 5 minutes.[24]

-

Phase Separation: Add 0.2 mL of chloroform. Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3-5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[24]

-

RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix gently by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[25]

-

Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water). Vortex briefly and centrifuge at 8,000 x g for 5 minutes at 4°C.

-

Final Steps: Carefully remove all residual ethanol. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of RNase-free water.

-

Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0; A260/230 should be >1.8). Check RNA integrity by running an aliquot on a 1% denaturing agarose (B213101) gel.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a commercial kit with oligo(dT) primers and a reverse transcriptase according to the manufacturer's instructions.

-

Primer Design: Design gene-specific primers for target genes (e.g., BBE, NCS) and a reference gene (e.g., Actin, GAPDH). Primers should be 18-24 bp long, have a Tm of ~60°C, and produce an amplicon of 100-200 bp.

-

Reaction Setup: Prepare the qRT-PCR reaction mix on ice in a 20 µL final volume:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (5 µM)

-

1 µL Reverse Primer (5 µM)

-

4 µL Nuclease-free water

-

4 µL diluted cDNA template (e.g., 1:10 dilution)

-

-

PCR Cycling: Perform the reaction in a real-time PCR cycler with the following conditions:

-

Initial Denaturation: 95°C for 2 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: As per instrument instructions to verify product specificity.[26]

-

-

Data Analysis: Calculate the relative expression of target genes using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.

Workflow for Metabolite Analysis

Caption: Workflow for the extraction and quantification of berberine from plant tissue.

Protocol 3: Extraction and HPLC Quantification of Berberine

This protocol is adapted from methods for Coptis japonica and Berberis species.[23][27]

-

Extraction:

-

Weigh 0.5 g of dried, powdered plant material into a centrifuge tube.

-

Add 30 mL of extraction solvent (Methanol / 10% HCl, 100:1 v/v).[23]

-

Mix or sonicate for 15-30 minutes.

-

Centrifuge at 3,000 rpm for 10 minutes. Decant the supernatant into a 50 mL volumetric flask.

-

Repeat the extraction on the residue with an additional 20 mL of solvent.

-

Combine the supernatants and bring the final volume to 50 mL with the extraction solvent.

-

-

Sample Preparation: Filter an aliquot of the extract through a 0.45 µm syringe filter prior to injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm).[17]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[17][20]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector set to 345 nm.[17]

-

Injection Volume: 10 µL.

-

-

Quantification: Prepare a standard curve using pure berberine standard at several concentrations (e.g., 1-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the linear regression of the standard curve.

Protocol 4: In-vitro Assay for Berberine Bridge Enzyme (BBE)

This protocol is based on the characterization of BBE from Eschscholzia californica and requires purified recombinant BBE.[8]

-

Recombinant Enzyme: Express and purify BBE, for example from a Pichia pastoris expression system. Quantify the purified protein.

-

Reaction Buffer: Prepare a 50 mM CHES buffer, pH 9.0.

-

Substrate Solution: Prepare a stock solution of the substrate, (S)-reticuline, in a suitable solvent and dilute to various final concentrations for kinetic analysis (e.g., 0.2 to 6.0 µM).

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer and the desired concentration of (S)-reticuline. Pre-warm to 25°C.

-

Initiate the reaction by adding a small amount of purified BBE (e.g., to a final concentration of 0.5 nM).

-

Allow the reaction to proceed for a set time (e.g., 1-20 minutes, depending on enzyme activity).

-

Quench the reaction by adding an equal volume of 1 N NaOH.[8]

-

-

Analysis: Analyze the formation of the product, (S)-scoulerine, using HPLC-UV. The product can be separated from the substrate on a C18 column and quantified by its absorbance.

-

Kinetic Analysis: Determine initial velocities at different substrate concentrations. Plot the data using a Michaelis-Menten plot (or Lineweaver-Burk plot) to calculate K_m_ and V_max_.

References

- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. academic.oup.com [academic.oup.com]

- 5. diagenode.com [diagenode.com]

- 6. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. publications.aston.ac.uk [publications.aston.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. jasco.co.uk [jasco.co.uk]

- 18. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. maxapress.com [maxapress.com]

- 21. researchgate.net [researchgate.net]

- 22. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jascoinc.com [jascoinc.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 27. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

A Technical Guide to the Pharmacological Properties and Traditional Uses of Berberine

Abstract

Berberine (B55584) is a quaternary ammonium (B1175870) isoquinoline (B145761) alkaloid isolated from the roots, rhizomes, and stem bark of various medicinal plants. With a long history of use in Traditional Chinese Medicine and Ayurvedic medicine, berberine has been empirically prescribed for ailments such as diarrhea and microbial infections. Modern pharmacological research has validated and expanded upon these traditional uses, revealing a multi-target compound with significant anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms of action are complex, involving the modulation of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK), PI3K/AKT/mTOR, and NF-κB pathways. Despite its therapeutic potential, berberine's clinical application is often limited by its low oral bioavailability. This technical guide provides an in-depth review of the traditional uses, pharmacological properties, and underlying molecular mechanisms of berberine, presenting quantitative data, representative experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Traditional Uses

Berberine-containing plants have been a cornerstone of traditional medicine for centuries across various cultures.[1] In Traditional Chinese Medicine (TCM), plants like Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai) are used to "clear heat and dry dampness," treating conditions like bacterial diarrhea, intestinal parasites, and dysentery.[2] The earliest recorded use dates back to the Han Dynasty (206 BCE–220 CE).[1] In Ayurvedic medicine, berberine-rich plants such as Berberis aristata (Tree Turmeric) are utilized for their antimicrobial, anti-inflammatory, and antidiarrheal activities.[3][4] Other traditional applications include the treatment of skin diseases, wound healing, reducing fevers, and managing eye affections.[2]

| Plant Source (Common Name) | Traditional System | Primary Ailments Treated |

| Coptis chinensis (Chinese Goldthread) | Traditional Chinese Medicine | Gastrointestinal ailments, diarrhea, infections, inflammation[1][2] |

| Berberis vulgaris (Barberry) | Yunani, Ayurvedic Medicine | Blood purification, jaundice, skin diseases, inflammation[2] |

| Berberis aristata (Tree Turmeric) | Ayurvedic Medicine | Eye infections, diarrhea, skin disorders, diabetes[1][4] |

| Hydrastis canadensis (Goldenseal) | Native American Medicine | Infections, inflammation, digestive issues[4][5] |

| Phellodendron amurense (Amur Cork Tree) | Traditional Chinese Medicine | Dysentery, jaundice, gastroenteritis, inflammation[5] |

Pharmacological Properties

Berberine exhibits a wide spectrum of pharmacological activities by modulating multiple cellular targets and signaling pathways. This pleiotropic action underlies its therapeutic potential in a variety of complex diseases.

Anti-Diabetic Effects

Berberine is recognized for its potent hypoglycemic and insulin-sensitizing effects, acting through several mechanisms.[6] A primary target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] By activating AMPK, berberine enhances glucose uptake in muscle and adipose cells via the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[7] It also suppresses hepatic gluconeogenesis, the process of glucose production in the liver.[8] Furthermore, berberine has been shown to improve insulin (B600854) sensitivity by upregulating the expression of the insulin receptor (InsR).[9][10] Its anti-inflammatory properties and ability to modulate the gut microbiota also contribute to its overall anti-diabetic efficacy.[8][11]

Anti-Cancer Effects

Berberine demonstrates significant anti-cancer activity across various cancer types, including breast, lung, liver, and colorectal cancers.[12][13] Its mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.[14][15] A key mechanism is the suppression of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and promotes cell proliferation and survival.[12][16] By inhibiting this pathway, berberine can halt cancer cell growth and induce apoptosis.[17][18] It also modulates other critical pathways such as MAPK/ERK and Wnt/β-catenin and can regulate the expression of various microRNAs involved in tumorigenesis.[12][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 8. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. florajournal.com [florajournal.com]

- 10. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]

- 18. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Berberine's Mechanism of Action in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has emerged as a promising therapeutic agent for a spectrum of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Its multifaceted mechanism of action, targeting key regulatory nodes in cellular metabolism, has garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth exploration of the core mechanisms by which berberine exerts its beneficial metabolic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of Action

Berberine's therapeutic efficacy stems from its ability to modulate several critical cellular processes. The primary mechanisms include:

-

Activation of AMP-Activated Protein Kinase (AMPK): A central hub for cellular energy sensing, AMPK activation is a cornerstone of berberine's metabolic benefits.

-

Modulation of Insulin (B600854) Signaling: Berberine enhances insulin sensitivity and glucose uptake in peripheral tissues.

-

Regulation of Lipid Metabolism: It influences the expression of key genes involved in cholesterol homeostasis.

-

Alteration of Gut Microbiota: Berberine beneficially reshapes the composition and function of the intestinal microbiome.

-

Mitochondrial Bioenergetics: It directly impacts mitochondrial function, a key player in metabolic health.

Quantitative Data Summary

The following tables summarize the quantitative effects of berberine on key metabolic parameters from various preclinical and clinical studies.

Table 1: Effects of Berberine on Glucose and Lipid Metabolism in Clinical Trials (Meta-Analysis Data)

| Parameter | Dosage Range (mg/day) | Duration | Mean Difference / Weighted Mean Difference | 95% Confidence Interval | p-value | Citation(s) |

| HbA1c (%) | 900 - 1500 | 3-4 months | -0.73 | -0.97 to -0.51 | <0.001 | [1] |

| Fasting Plasma Glucose (mmol/L) | 900 - 1500 | 12-20 weeks | -0.515 | -0.847 to -0.183 | 0.002 | [2][3] |

| 2-hour Postprandial Glucose (mmol/L) | 900 - 1500 | 3-4 months | -1.26 | -1.64 to -0.89 | <0.001 | [1] |

| HOMA-IR | 900 - 1500 | 3-4 months | -0.71 | -1.03 to -0.39 | <0.001 | [1] |

| Triglycerides (mmol/L) | 900 - 1500 | 12-20 weeks | -0.367 | -0.560 to -0.175 | <0.001 | [2][3] |

| Total Cholesterol (mmol/L) | 900 - 1500 | 12-20 weeks | -0.451 | -0.631 to -0.271 | <0.001 | [2][3] |

| LDL-C (mmol/L) | 900 - 1500 | 12-20 weeks | -0.495 | -0.714 to -0.276 | <0.001 | [2][3] |

| HDL-C (mmol/L) | 1500 | ≥12 weeks | +0.11 | - | - | [4] |

| Body Weight (kg) | Not Specified | Not Specified | -2.07 | -3.09 to -1.05 | <0.001 | [5] |

| Body Mass Index ( kg/m ²) | Not Specified | 12-20 weeks | -0.47 | -0.70 to -0.23 | <0.001 | [4][5] |

| Waist Circumference (cm) | Not Specified | 12-20 weeks | -3.270 | -4.818 to -1.722 | <0.001 | [2][3][4] |

Table 2: Effects of Berberine on Gene Expression and Cellular Processes in vitro

| Cell Line | Treatment | Target | Effect | Fold/Percentage Change | Citation(s) |

| HepG2 | 20 µmol/L Berberine (24h) | AMPK Phosphorylation | Increase | 2.0-fold | [6] |

| HepG2 | 20 µmol/L Berberine (24h) | ACC Phosphorylation | Increase | 2.8-fold | [6] |

| HepG2 | 5-20 µmol/L Berberine (24h) | Glucose Consumption | Increase | 29.91% to 45.91% | [6][7] |

| HepG2 | 44 µM Berberine | PCSK9 mRNA | Decrease | 77% | [8] |

| HepG2 | 44 µM Berberine | PCSK9 Protein | Decrease | 87% | [8] |

| HepG2 | 44 µM Berberine | LDLR mRNA | Increase | 3-fold | [8] |

| HepG2 | 20 µM Berberine (48h) | PCSK9 mRNA | Decrease | Down to 23% of control | [9] |

| HepG2 | 20 µM Berberine (24h) | LDLR mRNA | Increase | 3-fold | [9] |

| L6 Myotubes | 5 µmol/L Berberine | PPARγ Protein (in insulin resistance) | Decrease | 31% | [10] |

| L6 Myotubes | 5 µmol/L Berberine | FAT/CD36 Protein (in insulin resistance) | Decrease | 24% | [10] |

Table 3: Effects of Berberine in High-Fat Diet (HFD)-Induced Obese Animal Models

| Animal Model | Berberine Dose | Duration | Parameter | Outcome | Citation(s) |

| HFD Mice | 200 mg/kg/day | 16 days | Serum PCSK9 | 50% decrease | [8] |

| HFD Mice | 200 mg/kg/day | 16 days | Hepatic PCSK9 mRNA | 46% decrease | [8] |

| HFD Mice | 200 mg/kg/day | 16 days | Hepatic LDLR Protein | 67% increase | [8] |

| HFD-fed Obese Rats | 150 mg/kg/day | 6 weeks | Body Weight Gain | Attenuated | [11] |

| HFD Mice | 100 mg/kg/day | Not Specified | Insulin Sensitivity | Mitigated impairment | [11] |

| Obese Mice | 0.2 g/kg body weight | 8 weeks | Weight Gain | Significant reduction | [12] |

Detailed Experimental Protocols

In Vitro Studies

1. Assessment of AMPK Activation and Glucose Metabolism in HepG2 Cells

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Berberine Treatment: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with fresh medium containing berberine at concentrations typically ranging from 5 to 20 µmol/L for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.[6][7]

-

Western Blotting for AMPK and ACC Phosphorylation:

-

Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

-

-

Glucose Consumption Assay:

2. Evaluation of Insulin Resistance in L6 Myotubes

-

Cell Differentiation: Rat skeletal muscle L6 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

-

Induction of Insulin Resistance: Differentiated myotubes are incubated with 250 µmol/L of palmitic acid for 16-24 hours to induce insulin resistance.[10]

-

Berberine Treatment: Insulin-resistant L6 myotubes are treated with berberine (e.g., 5 µmol/L) for a specified duration.

-

Glucose Uptake Assay:

-

Cells are serum-starved for 2-4 hours and then stimulated with insulin (e.g., 100 nmol/L) for 30 minutes.

-

2-deoxy-[³H]-glucose is added for the final 10 minutes of incubation.

-

The reaction is stopped by washing with ice-cold PBS.

-

Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.[10]

-

-

Western Blotting for PPARγ and FAT/CD36: Protein expression levels are determined as described for HepG2 cells, using primary antibodies specific for PPARγ and FAT/CD36.[10]

In Vivo Studies

1. High-Fat Diet (HFD)-Induced Obese Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used. After a period of acclimatization, mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and metabolic syndrome. A control group is fed a normal chow diet.

-

Berberine Administration: Berberine is administered orally by gavage at doses ranging from 100 to 300 mg/kg body weight per day for a period of 4 to 8 weeks.[11][12]

-

Metabolic Parameter Assessment:

-

Body weight and food intake are monitored regularly.

-

At the end of the study, fasting blood glucose and insulin levels are measured. HOMA-IR is calculated.

-

Serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are determined using commercial assay kits.

-

-

Tissue Analysis:

-

Liver and adipose tissues are collected, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis.

-

Western blotting or RT-qPCR can be performed on liver tissue to assess the expression of genes and proteins related to lipid metabolism, such as LDLR and PCSK9.[8]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.

Caption: Berberine enhances insulin signaling.

Caption: Berberine regulates lipid metabolism via PCSK9 and LDLR.

Experimental Workflow Diagram (Graphviz DOT)

Caption: General experimental workflow for studying berberine.

Conclusion

Berberine's intricate and multi-pronged mechanism of action makes it a compelling candidate for the management of metabolic diseases. Its ability to concurrently target key pathways in glucose and lipid metabolism, coupled with its influence on the gut microbiota, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate and harness the metabolic benefits of berberine. Future research should focus on elucidating the synergistic effects of these mechanisms and optimizing delivery systems to enhance bioavailability and clinical efficacy.

References

- 1. The Effect of Berberine on Metabolic Profiles in Type 2 Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]

- 4. examine.com [examine.com]

- 5. The effect of berberine supplementation on obesity parameters, inflammation and liver function enzymes: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 7. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatocyte Nuclear Factor 1α Plays a Critical Role in PCSK9 Gene Transcription and Regulation by the Natural Hypocholesterolemic Compound Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine improves free-fatty-acid-induced insulin resistance in L6 myotubes through inhibiting peroxisome proliferator-activated receptor gamma and fatty acid transferase expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berberine as a multi-target therapeutic agent for obesity: from pharmacological mechanisms to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Berberine's Molecular Targets in Cancer: A Technical Guide

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis and Berberis vulgaris, has a long history in traditional medicine.[1][2] Modern research has increasingly focused on its pharmacological properties, particularly its potent anti-cancer effects demonstrated in a multitude of cancer cell lines.[3][4] Berberine exerts its anti-tumor activities through a multi-targeted approach, influencing a wide array of cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis.[1][5][6] This technical guide provides an in-depth overview of the molecular targets of berberine in cancer cells, summarizing key quantitative data, detailing common experimental protocols, and visualizing the complex signaling pathways involved.

Quantitative Data: The Cytotoxic Efficacy of Berberine

Berberine's anti-proliferative effect has been quantified across numerous cancer cell lines, with its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varying depending on the cell type.

Table 1: IC50 Values of Berberine in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Colon Cancer | HT29 | 52.37 ± 3.45 | 48 | [3] |

| Colon Cancer | SW480 | 3.436 | Not Specified | [7] |

| Breast Cancer (TNBC) | HCC70 | 0.19 | Not Specified | [8] |

| Breast Cancer (TNBC) | BT-20 | 0.23 | Not Specified | [8] |

| Breast Cancer (TNBC) | MDA-MB-468 | 0.48 | Not Specified | [8] |

| Breast Cancer (TNBC) | MDA-MB-231 | 16.7 | Not Specified | [8] |

| Breast Cancer | MCF-7 | 272.15 ± 11.06 | 48 | [3] |

| Oral Squamous Carcinoma | Tca8113 | 218.52 ± 18.71 | 48 | [3] |

| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | 48 | [3] |

| Cervical Carcinoma | Hela | 245.18 ± 17.33 | 48 | [3] |

| Gastric Carcinoma | SNU-5 | 48 | Not Specified | [9] |

| Osteosarcoma | MG-63 | 77.08 | 24 | [10] |

| Osteosarcoma | MG-63 | 12.42 | 48 | [10] |

| Lung Cancer (NSCLC) | A549, H23, H1435 | Dose-dependent inhibition | Not Specified | [6][11] |

Core Molecular Mechanisms and Signaling Pathways

Berberine's anti-cancer activity stems from its ability to modulate multiple oncogenic signaling pathways simultaneously.

Induction of Apoptosis

A primary mechanism of berberine is the induction of programmed cell death, or apoptosis, in cancer cells.[5][12] This is often initiated by the generation of reactive oxygen species (ROS).[13][14][15]

-

ROS-Mediated Apoptosis: Berberine treatment leads to increased intracellular ROS levels.[13][15] This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of pro-apoptotic molecules like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[6][15]

-

Bcl-2 Family Regulation: Berberine consistently alters the balance of the Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][6][14] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.[3][6]

-

Caspase Activation: The release of cytochrome c leads to the activation of a cascade of cysteine proteases known as caspases. Berberine has been shown to activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which then cleave cellular substrates like poly ADP-ribose polymerase (PARP), culminating in cell death.[1][14][16]

Figure 1: Berberine-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Berberine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to DNA synthesis or mitosis.[2][3] The specific phase of arrest can be cell-type dependent.

-

G1 Phase Arrest: In many cell lines, such as A549 lung cancer and HCT116 colon cancer cells, berberine induces arrest at the G1 phase.[1][2] This is often achieved by downregulating the expression of key G1 regulatory proteins like Cyclin D1, Cyclin E1, and cyclin-dependent kinases (CDKs) such as CDK4.[1][17]

-

G2/M Phase Arrest: In other cancer cells, including Tca8113, MCF-7, and HT-29, berberine causes an accumulation of cells in the G2/M phase.[3] This arrest is associated with the reduced expression of Cyclin B1 and CDK1 (also known as cdc2), which form a complex essential for entry into mitosis.[1][9] The upregulation of p53 and its downstream target p21 can also contribute to this effect.[1][4]

Figure 2: Berberine's inhibitory effect on cell cycle progression.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer.[5] Berberine is a potent inhibitor of this pathway.[5][18]

-

Mechanism of Inhibition: Berberine can suppress the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR.[18] In some cases, this is achieved by upregulating the expression of the tumor suppressor PTEN, which is a natural antagonist of PI3K signaling.[5][19] By inhibiting mTOR, berberine can also induce autophagy, a cellular self-degradation process that can lead to cell death in some contexts.[1][20] The inactivation of this pathway contributes significantly to berberine's ability to inhibit cell viability and induce apoptosis.[18]

References

- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of G2/M Arrest by Berberine via Activation of PI3K/Akt ...: Ingenta Connect [ingentaconnect.com]

- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]

- 6. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine induces apoptosis via ROS generation in PANC-1 and MIA-PaCa2 pancreatic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Berberine induces apoptosis in SW620 human colonic carcinoma cells through generation of reactive oxygen species and activation of JNK/p38 MAPK and FasL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]

- 18. Berberine inhibits the malignant cell phenotype by inactivating PI3K/AKT/mTOR signaling in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Berberine Inhibited Growth and Migration of Human Colon Cancer Cell Lines by Increasing Phosphatase and Tensin and Inhibiting Aquaporins 1, 3 and 5 Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Berberine's Modulation of Inflammatory Signaling Pathways: A Technical Guide

Executive Summary: Inflammation is a critical biological response, but its chronic dysregulation underpins numerous diseases. Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has demonstrated potent anti-inflammatory properties through its multi-target effects on key signaling cascades. This document provides a detailed examination of the molecular mechanisms by which berberine mitigates inflammatory responses, focusing on its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. We present quantitative data on its efficacy, detailed experimental protocols for in vitro analysis, and visual diagrams of the signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Berberine and Inflammation

Inflammation is a protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] However, chronic and unresolved inflammation is a key driver in the pathophysiology of a wide range of disorders, including metabolic syndrome, cardiovascular diseases, and neurodegenerative conditions.[1][2] The inflammatory process is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Berberine (BBR), an alkaloid extracted from plants like Coptis chinensis, has a long history in traditional medicine and is gaining significant attention for its broad pharmacological activities, including potent anti-inflammatory effects.[4][5] Its therapeutic potential stems from its ability to modulate multiple critical signaling nodes, making it a subject of intense research for developing novel anti-inflammatory agents.[6][7] This guide delves into the core signaling pathways that are the primary targets of berberine's anti-inflammatory action.

Core Signaling Pathways Modulated by Berberine

Berberine exerts its anti-inflammatory effects by intervening in several key signaling cascades. The most well-documented of these are the NF-κB, MAPK, and NLRP3 inflammasome pathways, often influenced by the upstream activation of AMP-activated protein kinase (AMPK).

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB dimers (typically p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][7][9]

Berberine has been shown to potently inhibit the NF-κB pathway through several mechanisms:

-

Inhibition of IKK Activation: Some studies suggest berberine can directly interact with IKKα, preventing its activation and halting the downstream signaling cascade.[8]

-

Suppression of IκBα Degradation: By preventing the phosphorylation of IκBα, berberine ensures that NF-κB remains sequestered in the cytoplasm.[7][9]

-

AMPK-Dependent Inhibition: Berberine activates AMPK, which can, in turn, suppress the NF-κB pathway.[10][11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial component of the inflammatory response.[12][13] These pathways are activated by various stimuli, including LPS and cytokines, and they regulate the expression of inflammatory mediators.[10][12]

Berberine has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory signals.[10][14] This inhibition prevents the activation of downstream transcription factors, such as AP-1, which collaborates with NF-κB to promote the expression of pro-inflammatory genes.[4] The suppressive effect of berberine on MAPK pathways is also linked to its ability to activate AMPK.[3][10]

The NLRP3 Inflammasome Pathway

The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[15][16][17] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Berberine has been identified as a potent inhibitor of NLRP3 inflammasome activation.[15][16] It can suppress both the priming step (which involves NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression) and the activation step.[16][18] Mechanistically, berberine has been shown to inhibit NLRP3 inflammasome activation by regulating the mTOR/mtROS axis, thereby reducing pyroptosis and inflammation.[17] This inhibition prevents the maturation and secretion of IL-1β and IL-18, key mediators of potent inflammatory responses.[16][19]

Role of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that regulates metabolism.[2] Importantly, AMPK activation has been shown to have profound anti-inflammatory effects.[10][11] Berberine is a well-established activator of AMPK.[2][10] The activation of AMPK by berberine appears to be a key upstream event that mediates its downstream inhibitory effects on both the NF-κB and MAPK pathways.[3][10][11] Studies have shown that the anti-inflammatory effects of berberine are significantly diminished when AMPK is inhibited, confirming its central role in orchestrating berberine's action in macrophages.[10][11]

Quantitative Analysis of Berberine's Anti-inflammatory Effects

The efficacy of berberine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its inhibitory effects on various inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Berberine

| Target Molecule | Cell Model | Stimulant | Berberine Concentration | Effect | Reference |

| TNF-α, IL-6, IL-1β | RAW264.7 Macrophages | LPS | 10-100 µM | Dose-dependent decrease in protein and mRNA levels | [20][21] |

| IL-6, TNF-α | Human PBMCs | LPS | 1-50 µg/mL | Significant dose-dependent inhibition of secretion | [22] |

| MCP-1, IL-6, TNF-α | RAW264.7 Macrophages | LPS | 5-20 µM | Significant downregulation | [21] |

| iNOS, COX-2 | mIMCD-3 cells | LPS | Not specified | Inhibition of expression | [9] |

| NO Production | Macrophages | LPS | IC50 ≈ 11.64 µM | 50% inhibition | [4] |

| IL-6, CCL11 | Human Bronchial Epithelial Cells | IL-4 + TNF-α | ≤1 µM | Significant inhibition of secretion | [23] |

| TNF-α, IL-6, MCP-1 | RAW264.7 Macrophages | Palmitic Acid + LPS | 5 µM | Significant inhibition of mRNA and protein expression | [24][25] |

Table 2: In Vivo Downregulation of Pro-inflammatory Genes by Berberine

| Target Gene | Animal Model | Condition | Berberine Treatment | Effect | Reference |

| TNF-α, IL-1β, IL-6, MCP-1, iNOS, COX-2 | Obese db/db mice | Adipose tissue | Not specified | Significant downregulation | [10] |

| IL-1β, IL-4, IL-5, IL-6, IL-13, IL-17 | OVA-induced asthmatic rats | BALF | Dose-dependent | Reversal of OVA-induced alterations | [26] |

| NLRP3, pro-IL-1β, Caspase-1 | Mice with peripheral nerve injury | Sciatic nerve | 60-240 mg/kg daily | Significant downregulation of protein expression | [16][19] |

Experimental Methodologies

To facilitate further research, this section provides a generalized protocol for assessing the anti-inflammatory effects of berberine in a common in vitro model, followed by a workflow diagram.

Protocol: In Vitro Analysis in LPS-Stimulated Macrophages

This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) to quantify the effect of berberine on the production of pro-inflammatory cytokines.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot or RT-PCR) at a density that allows them to reach ~80% confluency on the day of the experiment. Allow cells to adhere overnight.

2. Berberine Pre-treatment:

-

Prepare stock solutions of berberine (e.g., in DMSO) and dilute to final working concentrations (e.g., 1, 5, 10, 25 µM) in serum-free media.

-

Remove the culture medium from the cells, wash once with PBS, and add the media containing the desired berberine concentrations.

-

Include a vehicle control (media with the same concentration of DMSO without berberine).

-

Incubate the cells for a pre-treatment period, typically 2-4 hours.[14]

3. Inflammatory Stimulation:

-

Without removing the berberine-containing media, add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the negative control.[20]

-

Incubate for the desired stimulation period. This can range from 4-6 hours for gene expression analysis (RT-PCR) to 18-24 hours for cytokine protein secretion analysis (ELISA).[20][25]

4. Sample Collection and Analysis:

-

For Cytokine Secretion (ELISA): Collect the cell culture supernatant. Centrifuge to remove any detached cells. Analyze the supernatant for TNF-α, IL-6, etc., using commercially available ELISA kits according to the manufacturer's instructions.[25]

-

For Gene Expression (RT-PCR): Aspirate the medium, wash cells with cold PBS, and lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol). Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct quantitative real-time PCR using primers specific for target genes (e.g., Tnf, Il6, Nos2).[5][24]

-

For Protein Analysis (Western Blot): After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., p-p65, p-p38, IκBα, NLRP3).[5][16]

Conclusion and Future Perspectives

Berberine is a compelling natural compound that potently suppresses inflammatory responses by targeting multiple, interconnected signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades, block NLRP3 inflammasome activation, and stimulate the upstream anti-inflammatory AMPK pathway highlights its multi-faceted mechanism of action. The quantitative data strongly support its efficacy in reducing the expression of key pro-inflammatory mediators.

For drug development professionals, berberine serves as a valuable lead compound. Future research should focus on optimizing its bioavailability, exploring derivative compounds with enhanced specificity and potency[4], and conducting large-scale clinical trials to validate its therapeutic efficacy in chronic inflammatory diseases. The detailed methodologies and pathway analyses provided in this guide offer a foundational resource for advancing these research and development efforts.

References

- 1. Berberine suppresses proinflammatory responses through AMPK activation in macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. uclahealth.org [uclahealth.org]

- 3. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of berberine on LPS-induced expression of NF- κ B/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]